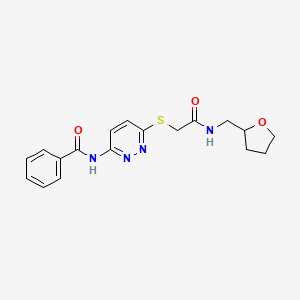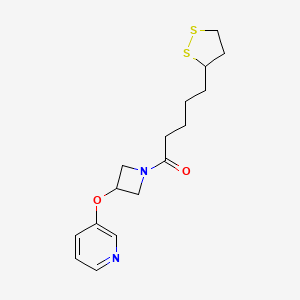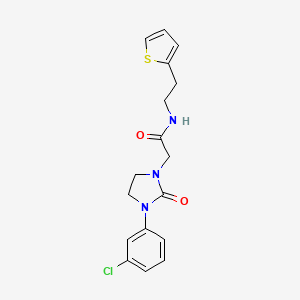
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H9BrN2O4 and a molecular weight of 337.13 g/mol . This compound is known for its applications in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other medicinal chemistry applications .
Méthodes De Préparation
The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from isoindoline-1,3-dione. The process includes acid catalysis, amide formation, and bromination reactions[3][3]. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may involve scaling up these reactions while maintaining stringent purity and safety standards .
Analyse Des Réactions Chimiques
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include bromine and other halogens under controlled conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, though specific conditions may vary.
Amide Formation: This reaction is crucial in the synthesis process, involving the coupling of amines with carboxylic acids or their derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated derivatives .
Applications De Recherche Scientifique
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research into its potential therapeutic applications, particularly in targeting diseases related to protein dysregulation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its role as a ligand in PROTACs. These chimeric molecules recruit target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of specific proteins within cells, offering a novel approach to drug development.
Comparaison Avec Des Composés Similaires
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific brominated structure, which enhances its reactivity and binding affinity in PROTAC applications. Similar compounds include:
Thalidomide: A well-known drug with a similar isoindoline-1,3-dione core.
Lenalidomide: Another derivative used in cancer therapy.
Pomalidomide: A more potent analog with enhanced therapeutic properties.
These compounds share structural similarities but differ in their specific functional groups and therapeutic applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUICQRZENMKDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093536-12-8 |
Source


|
| Record name | 4-bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)

![N-(2-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2758542.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2758544.png)
amino}propanenitrile](/img/structure/B2758549.png)
![6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2758550.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)




